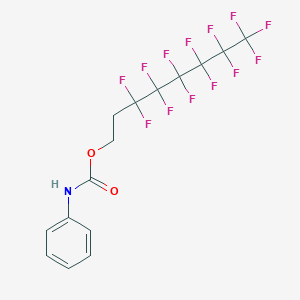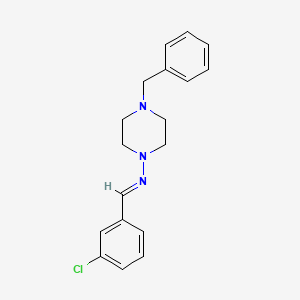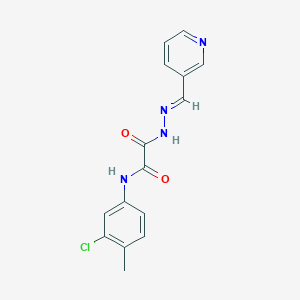
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl N-phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is used in various industrial applications, including coatings, adhesives, and surface treatments, due to its excellent resistance to solvents and environmental degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. A common solvent used in this reaction is dichloromethane, and the reaction is often catalyzed by a tertiary amine such as triethylamine. The reaction proceeds at room temperature and is typically complete within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the carbamate group can hydrolyze to form 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol and phenylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions, often in the presence of a catalyst.
Major Products
Hydrolysis: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol and phenylamine.
Substitution: Depending on the nucleophile, products can include various substituted carbamates.
Aplicaciones Científicas De Investigación
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Medicine: Explored for its potential as a surface modifier for medical devices to enhance biocompatibility and reduce bacterial adhesion.
Industry: Utilized in the formulation of high-performance coatings and adhesives that require resistance to harsh environmental conditions.
Mecanismo De Acción
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate is primarily related to its hydrophobic and chemical stability properties. The multiple fluorine atoms create a highly non-polar surface, which can interact with other hydrophobic surfaces or molecules. This interaction can modify the surface properties of materials, making them more resistant to water and other polar solvents. Additionally, the carbamate group can form hydrogen bonds with other molecules, influencing the compound’s behavior in various chemical environments.
Comparación Con Compuestos Similares
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl N-phenylcarbamate can be compared with other fluorinated carbamates:
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamate group. Used in polymerization reactions.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: Contains a thiol group, used in surface modification and as a reagent in organic synthesis.
The uniqueness of this compound lies in its combination of hydrophobicity and the ability to form hydrogen bonds, making it versatile for various applications.
Propiedades
Fórmula molecular |
C15H10F13NO2 |
|---|---|
Peso molecular |
483.22 g/mol |
Nombre IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl N-phenylcarbamate |
InChI |
InChI=1S/C15H10F13NO2/c16-10(17,6-7-31-9(30)29-8-4-2-1-3-5-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5H,6-7H2,(H,29,30) |
Clave InChI |
IUBGAGRBBUHFEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)
![2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11995049.png)





![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-6-ethyl-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11995079.png)






